4-(2-氟-5-(三氟甲基)苯基)吡啶

描述

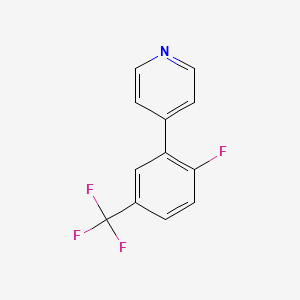

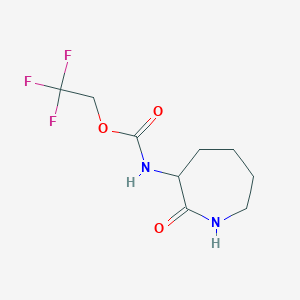

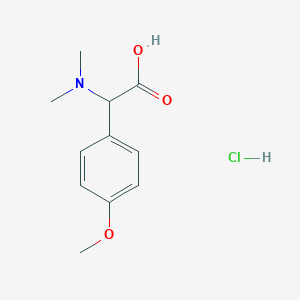

“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two fluorine atoms and a trifluoromethyl group . It is used as a ligand for the preparation of Ir (III) photocatalysts .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” includes a pyridine ring, two fluorine atoms, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis

“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to its unique biological properties .科学研究应用

癌症研究中的氟代嘧啶

氟代嘧啶,如5-氟尿嘧啶(5-FU),在癌症治疗中发挥着至关重要的作用,每年影响超过200万患者。添加氟原子,包括三氟甲基基团,通过改变药物的理化性质,如亲脂性和生物利用度,增强了药物的效力,从而延长了其半衰期。氟化学的研究对于精确使用氟代嘧啶治疗癌症做出了重要贡献,突显了有机氟化合物在开发针对各种疾病的新药候选物中的重要性,包括疟疾(W. Gmeiner, 2020)。

p38α MAP激酶抑制剂的设计

具有氟苯环的化合物,如4-(2-氟-5-(三氟甲基)苯基)吡啶,对于设计选择性p38丝裂原活化蛋白(MAP)激酶抑制剂至关重要。这些抑制剂对于调节促炎细胞因子释放至关重要,展示了合成化合物在应对炎症性疾病中的作用。对这些化合物的研究为实现更高的结合选择性和效力提供了见解,对药物设计和治疗策略产生了重大影响(T. Scior等,2011)。

环境降解和氟聚合物

对聚氟烷基化学品的微生物降解研究揭示了这些物质的环境命运和影响。这些研究对于了解氟化合物在自然环境中的降解方式至关重要,为管理氟化物质的环境影响提供了监管行动和补救策略,强调了识别生物降解途径和新降解中间体的重要性(Jinxia Liu & Sandra Mejia Avendaño, 2013)。

绿色化学中的氟烷基化

在水性介质中应用氟烷基化反应代表了绿色化学的重大进展。这些反应促进了将氟化基团引入目标分子,改善其化学和生物性质,同时遵循环保原则。这些进展突显了有机合成中不断发展的方法,其中将氟化基团在温和、环保的条件下进行,为化学制造业中的可持续实践铺平了道路(Hai‐Xia Song et al., 2018)。

抗疟疾药物发现中的氟代支架

由于其独特的理化性质,有机氟化合物在设计新的抗疟疾药物中变得至关重要。将氟元素,特别是三氟甲基基团,引入有机分子已显示出增强其对疟原虫的活性谱。这种方法对于开发强效和选择性的抗疟疾疗法至关重要,展示了氟化合物对制药研究和药物发现的重大影响(Charu Upadhyay et al., 2020)。

作用机制

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYCOFYNHNUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673545 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214383-00-2 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)